molecular formula C12H26N2O6S2 B092704 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) CAS No. 16045-14-0

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)

Katalognummer B092704
CAS-Nummer: 16045-14-0
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: OBCXLYATNJKYMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

“4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” is a chemical compound with the molecular formula C12H26N2O6S2 . It contains a total of 48 atoms; 26 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms .


Molecular Structure Analysis

The molecular structure of “4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” consists of 48 atoms, including 26 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms . The molecular weight of the compound is 358.5 g/mol.

Wissenschaftliche Forschungsanwendungen

Precursor for Novel Mono- and Bis[thienopyridines]

PIPBS has been used as a versatile precursor for the synthesis of novel mono- and bis[thienopyridines]. These compounds have received considerable attention due to their diverse pharmacological activities, which include anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .

Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine derivatives occupy a unique position in medicinal chemistry due to their diverse pharmacological activities. PIPBS has been used in the synthesis of these derivatives .

Synthesis of N-Aryl Carboxamides

N-aryl carboxamides have a wide range of biological activities including antitumor, anthelmintic, antispasmodic, antifungal, antibacterial, insecticidal, and herbicidal properties. PIPBS has been used in the synthesis of these compounds .

Synthesis of Acetamide Derivatives

Acetamide derivatives have potential therapeutic applications as anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, antituberculosis agents, and anti-COVID-19 agents. PIPBS has been used in the synthesis of these compounds .

Synthesis of Piperazine Derivatives

Piperazine derivatives have been reported to exhibit antibacterial, antituberculosis, anticancer, antiviral, anti-inflammatory, antipsychotic, anti-Alzheimer’s, antifungal, antidiabetic, as well as analgesic, anticonvulsant, and antimalarial properties. PIPBS has been used in the synthesis of these compounds .

Synthesis of 3H-1,2-Dithiol-3-ones

3H-1,2-Dithiol-3-ones are characterized by many types of biological actions, particularly cancer prevention. PIPBS has been used in the synthesis of these compounds .

Wirkmechanismus

The mechanism of action for “4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” is not specified in the search results. As a reference standard for pharmaceutical testing , it may be used to calibrate instruments or validate analytical methods, rather than having a specific biological mechanism of action.

Eigenschaften

IUPAC Name

4-[4-(4-sulfobutyl)piperazin-1-yl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O6S2/c15-21(16,17)11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-22(18,19)20/h1-12H2,(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCXLYATNJKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617197
Record name 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16045-14-0
Record name 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of the Salmonella Pathogenicity Island-2 (SPI-2) Type III Secretion System (T3SS) in Salmonella infection?

A1: The SPI-2 T3SS is crucial for Salmonella's survival and replication within host cells [, , , ]. It becomes active after the bacteria are engulfed by host cells and are residing within a membrane-bound compartment called the Salmonella-containing vacuole (SCV).

Q2: How does the SPI-2 T3SS contribute to Salmonella's virulence?

A2: The SPI-2 T3SS injects effector proteins directly into the host cell cytoplasm [, ]. These effectors interfere with various host cell functions, including: * Immune evasion: Preventing fusion of the SCV with lysosomes, thus avoiding bacterial degradation [, , ]. * Nutrient acquisition: Manipulating host cell trafficking pathways to obtain nutrients [, ]. * Modulating host cell signaling: Interfering with cell signaling cascades involved in immune responses [, ].

Q3: When is the SPI-2 T3SS expressed during infection?

A3: The SPI-2 T3SS is induced intracellularly, after Salmonella has been internalized by host cells []. This contrasts with the SPI-1 T3SS, which is activated upon initial contact with the host cell.

Q4: How does Salmonella regulate the expression of the SPI-2 T3SS?

A4: Multiple regulatory systems control SPI-2 T3SS expression, including the two-component systems SsrAB and EnvR/OmpZ, as well as the PhoP/PhoQ system []. These systems respond to environmental cues within the host cell, such as low pH and nutrient availability, to activate SPI-2 gene expression.

Q5: What is the function of the PipB effector protein?

A5: PipB is a Salmonella effector protein translocated by the SPI-2 T3SS [, , ]. It localizes to the SCV and Salmonella-induced filaments (SIF), which are tubular extensions originating from the SCV []. PipB's functions include:

* **Modulating host cell membrane trafficking:** PipB interacts with host cell proteins involved in membrane trafficking [, ].* **Promoting Salmonella survival within macrophages:** PipB contributes to Salmonella's ability to survive and replicate inside macrophages, a key immune cell type [].

Q6: Does PipB have a role in SIF formation?

A6: While PipB localizes to SIF, it does not appear to be essential for their formation []. Other SPI-2 T3SS effector proteins, such as SifA, are crucial for SIF biogenesis.

Q7: What are the differences between PipB and PipB2?

A7: PipB2 is another SPI-2 T3SS effector protein with sequence similarity to PipB [, ]. Despite this similarity, PipB2 exhibits distinct localization patterns and functions compared to PipB:

* **Localization:** PipB2 localizes to the SCV, SIF, and peripheral vesicles in epithelial cells, while PipB primarily localizes to the SCV and SIF [, ].* **Function:** PipB2 plays a role in the centrifugal extension of SIF along microtubules and can influence LE/Lys compartment distribution []. This activity is distinct from PipB's functions.

Q8: How does PipB interact with host cell membranes?

A8: PipB, along with PipB2, associates with host cell membranes and exhibits resistance to extraction by high salt, high pH, and to a significant extent, non-ionic detergent [, ]. This suggests a strong interaction with membrane components.

Q9: Are PipB and PipB2 found in all Salmonella species?

A9: While SigD/SopB, another SPI-5 encoded effector, is present in all Salmonella species, PipB is not found in Salmonella bongori, which also lacks a functional SPI-2 T3SS []. This suggests that PipB might be specific to certain Salmonella lineages and may have evolved later than SigD/SopB.

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